molecular formula C12H18N2 B15168801 (2S)-2-(4-Methylbenzyl)piperazine CAS No. 612502-40-6

(2S)-2-(4-Methylbenzyl)piperazine

Cat. No.: B15168801
CAS No.: 612502-40-6
M. Wt: 190.28 g/mol
InChI Key: GKLFVQKIPQUIAE-LBPRGKRZSA-N
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Description

(2S)-2-(4-Methylbenzyl)piperazine: is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a (2S)-2 configuration, indicating its stereochemistry, and a 4-methylbenzyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Methylbenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-chloropropionic acid and 4-methylbenzylamine.

    Formation of Intermediate: The (S)-2-chloropropionic acid is first converted to its corresponding ester using an alcohol like methanol. This ester is then reacted with 4-methylbenzylamine to form an intermediate amide.

    Cyclization: The intermediate amide undergoes cyclization in the presence of a base such as sodium hydride to form the piperazine ring, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Methylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring nitrogen atoms can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

(2S)-2-(4-Methylbenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Benzylpiperazine: Similar structure but lacks the 4-methyl group.

    (2S)-2-(4-Chlorobenzyl)piperazine: Similar structure with a 4-chlorobenzyl group instead of a 4-methylbenzyl group.

    (2S)-2-(4-Methoxybenzyl)piperazine: Similar structure with a 4-methoxybenzyl group.

Uniqueness

(2S)-2-(4-Methylbenzyl)piperazine is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. This makes it distinct from other piperazine derivatives and potentially useful in specific applications where these properties are advantageous.

Properties

CAS No.

612502-40-6

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(2S)-2-[(4-methylphenyl)methyl]piperazine

InChI

InChI=1S/C12H18N2/c1-10-2-4-11(5-3-10)8-12-9-13-6-7-14-12/h2-5,12-14H,6-9H2,1H3/t12-/m0/s1

InChI Key

GKLFVQKIPQUIAE-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H]2CNCCN2

Canonical SMILES

CC1=CC=C(C=C1)CC2CNCCN2

Origin of Product

United States

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